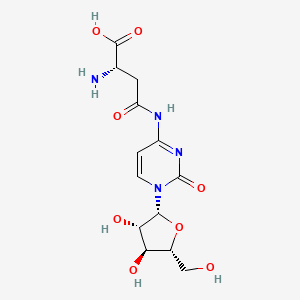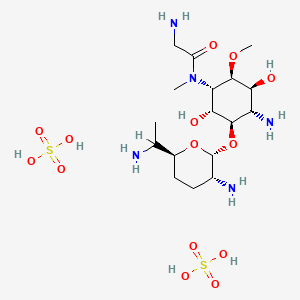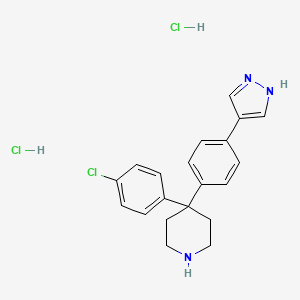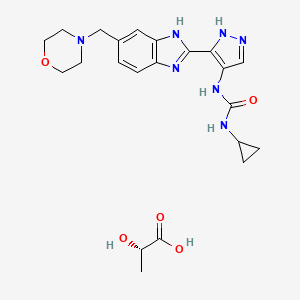
AZ-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AZ-2 is an inducer of ABCA1 and apoE. It enhances ABCA1 activity and decreases P2X7 receptor activity. This compound activates endogenous LXR signaling but shows no direct LXRα or LXRβ agonist activity.
Aplicaciones Científicas De Investigación
Acetazolamide in Cerebrovascular Research
Abstract : Acetazolamide (AZ) serves as a crucial tool in cerebrovascular research, particularly in detecting early signs of cerebral dysfunction, a key factor in preventing cerebrovascular diseases. With its vasodilatory properties, AZ has been extensively employed in research to assess cerebral vasodilatory capacity, which can be compromised by various brain vessel pathologies. This review consolidates the mechanism of action of AZ and the findings from prior studies, highlighting its significance and recommending further investigations to understand its full potential in cerebrovascular research (Settakis et al., 2003).
The Role of AZ in Abscission Zone Development
Abstract : The abscission zone (AZ) is critical in plant biology, facilitating the separation of certain plant parts, like fruits, flowers, and leaves, from the main plant body. Research on AZ predominantly focuses on its activation stage and separation process. However, the initial differentiation of AZ during organ development is less explored. This review provides an overview of genetic mechanisms underpinning AZ differentiation in different plants and suggests future research directions, especially regarding postharvest losses control through AZ development (Nocker, 2009).
Propiedades
| 788146-30-5 | |
Fórmula molecular |
C24H32ClN3O2 |
Peso molecular |
429.99 |
Nombre IUPAC |
N-((Adamantan-1-yl)methyl)-2-chloro-5-(1,4-diazepane-1-carbonyl)benzamide |
InChI |
InChI=1S/C24H32ClN3O2/c25-21-3-2-19(23(30)28-6-1-4-26-5-7-28)11-20(21)22(29)27-15-24-12-16-8-17(13-24)10-18(9-16)14-24/h2-3,11,16-18,26H,1,4-10,12-15H2,(H,27,29)/t16-,17-,18?,24?/m1/s1 |
Clave InChI |
AHTKAYNAWWTJPZ-YKQHIABASA-N |
SMILES |
O=C(NCC12C[C@H]3CC(C2)CC(C3)C1)C4=CC(C(N5CCNCCC5)=O)=CC=C4Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spirostan-3-yl pentopyranosyl-(1->4)-[pentopyranosyl-(1->6)]hexopyranoside](/img/structure/B605641.png)



![N-[[5-[3-(1-benzylpiperidin-4-yl)propoxy]-1-methylindol-2-yl]methyl]-N-methylprop-2-yn-1-amine](/img/structure/B605646.png)

![2-(4-Oxo-3-((5-(trifluoromethyl)benzo[d]thiazol-2-yl)methyl)-3,4-dihydrothieno[3,4-d]pyridazin-1-yl)acetic acid](/img/structure/B605652.png)

![3-(4-(6-(3-(Dimethylamino)propoxy)benzo[d]oxazol-2-yl)phenoxy)-N,N-dimethylpropan-1-amine](/img/structure/B605656.png)



